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Compound Focus: Obtusalin
Cat. No.: S12878145

The following table summarizes the available key identifiers and basic handling information for Obtusalin.

[1]

Property Specification

CAS Number 125164-64-9 [1]

Molecular Formula C30H5002 [1]

Molecular Weight 442.7 g/mol [1]

Physical Form Solid [1]

Recommended Store in tightly closed containers at room temperature, protected from light
Storage and moisture. [1]

Proposed Stability Testing Protocol for Obtusalin

As no specific stability data for Obtusalin was found in the search results, the following protocol is designed
based on current regulatory guidance for small molecule drug substances, specifically the consolidated ICH

Q1 guideline. [2] [3]
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Stability Study Design

e Batch Selection: A minimum of one batch is required for forced degradation studies. For formal
shelf-life studies, three primary batches manufactured by a process comparable to the final

commercial scale should be used. [3]

e Container-Closure System: Stability studies should be conducted using containers and closure
systems that are identical or representative of the proposed commercial packaging. [3]

Recommended Storage Conditions

The storage conditions should cover long-term, accelerated, and stress testing. The following table outlines

the standard study conditions, which should be tailored based on the intended storage climate zone. [3]

Study Type Condition Minimum Duration Purpose

Long-Term 25°C £ 2°C/ 60% 12 months To establish the re-test period for the
RH = 5% RH drug substance [3]

Accelerated 40°C = 2°C / 75% 6 months To assess the effect of short-term

Forced
Degradation

RH + 5% RH

Varied (see below)

Until "extensive
decomposition”

excursions and support long-term
data [3]

To elucidate intrinsic stability and
degradation pathways [3]

Forced Degradation (Stress Testing) Endpoints

Forced degradation studies are critical for validating analytical methods. A two-endpoint classification is

recommended: [2]

¢ Reactive Drugs: Stress the sample until a target level of total degradation is achieved (e.g., 5-20%).
e Stable Drugs: Apply a specified, rigorous amount of stress (e.g., exposure to intense light or high
heat), even in the absence of significant degradation.

The experimental workflow for establishing these endpoints is as follows:
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Analytical Method and Specifications

A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), must be used
and validated to accurately measure the active ingredient and its degradation products without interference.

[2] [3] Testing should include:

e Potency: Assay of Obtusalin.
e Purity: Profile of related substances and degradation products.
e Physicochemical Properties: Physical characteristics relevant to the solid form.

Stability should be defined as the retention of 290% of the initial Obtusalin concentration. [4]

Critical Considerations for Researchers

e Laboratory Use Only: It is imperative to note that Obtusalin, as supplied for research, is not
approved for diagnostic, therapeutic, or clinical applications. [1]

o Data Gaps: The search results revealed a lack of specific, peer-reviewed stability data for Obtusalin
under various climatic conditions, particularly elevated temperatures. This protocol is based on
generalized guidelines, and experimental data for Obtusalin is essential. [4]

¢ Photostability: A dedicated photostability study must be conducted per ICH Q1B guidelines, which
includes both forced photodegradation and confirmatory testing. [3]

Conclusion

This document provides a foundational framework for establishing the storage conditions and stability
profile of Obtusalin. The core recommendation is to implement the outlined stability protocol, which is
aligned with current regulatory standards, to generate the necessary data to support your research and

development activities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12878145#obtusalin-

storage-conditions-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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